

(1R,2S)-2-aminocyclohexanol hydrochloride basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1R,2S)-2-aminocyclohexanol hydrochloride

Cat. No.: B112194

[Get Quote](#)

An In-Depth Technical Guide to the Basic Properties of **(1R,2S)-2-aminocyclohexanol Hydrochloride**

Abstract

(1R,2S)-2-aminocyclohexanol hydrochloride is a chiral amino alcohol of significant interest to researchers, scientists, and drug development professionals. As a hydrochloride salt, its properties are tailored for enhanced solubility and handling. This technical guide provides a comprehensive overview of its core basic properties, including physicochemical characteristics, stability, and its role in biochemical pathways. Detailed experimental protocols for determining key parameters like pKa and solubility are provided, alongside graphical workflows to aid in laboratory application.

Physicochemical Properties

(1R,2S)-2-aminocyclohexanol hydrochloride is the hydrochloride salt of the cis-isomer of 2-aminocyclohexanol. The presence of both an amino group and a hydroxyl group on the cyclohexane ring, combined with its specific stereochemistry, makes it a valuable chiral building block in asymmetric synthesis.^[1] The hydrochloride salt form generally enhances the compound's stability and aqueous solubility compared to its free base form.

The fundamental physicochemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	$C_6H_{13}NO \cdot HCl$ (or $C_6H_{14}CINO$)	[2][3]
Molecular Weight	151.63 g/mol	[2][3]
Appearance	White to off-white or light beige crystalline powder	
Melting Point	186°C to 190°C	[4]
Optical Purity	≥97% (enantiomeric excess)	[2]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	2	[3]
Topological Polar Surface Area	46.3 Å ²	[3]

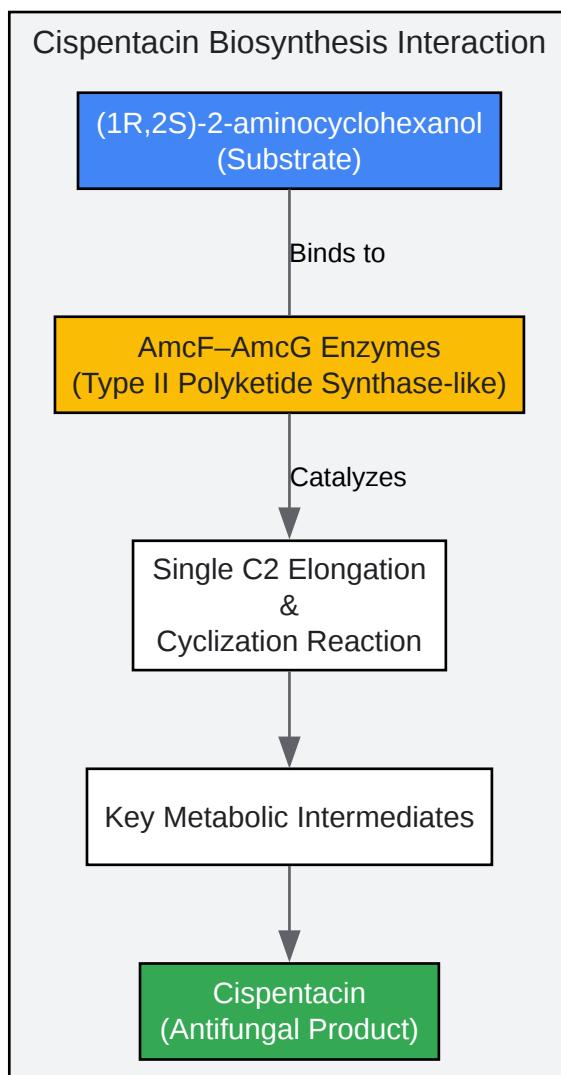
Basicity and Solubility Profile

The basicity of (1R,2S)-2-aminocyclohexanol arises from the lone pair of electrons on the nitrogen atom of the primary amine group. As a hydrochloride salt, the amine is protonated, forming an ammonium salt. This significantly influences its solubility.

Solubility: The compound is characterized as being soluble in water. This is a direct result of the ionic nature of the hydrochloride salt, which readily dissociates in polar solvents like water.

pKa: An experimental pKa value for the protonated amine of **(1R,2S)-2-aminocyclohexanol hydrochloride** is not readily available in the cited literature. However, related studies on trans-2-aminocyclohexanol derivatives have reported pKa values ranging from 2.5 to 7.4, depending on other substituents on the ring.[5] The pKa is a critical parameter as it determines the charge state of the molecule at a given pH, which in turn affects its biological activity, membrane permeability, and solubility. A detailed protocol for its experimental determination is provided in Section 5.

Stability and Storage


(1R,2S)-2-aminocyclohexanol hydrochloride is generally stable under recommended storage conditions.^[6] However, it is important to note its hygroscopic nature, meaning it can absorb moisture from the air. Therefore, it should be stored in a tightly sealed container in a dry, well-ventilated place. Exposure to moist air or water should be avoided. The material is incompatible with strong oxidizing agents.^[7] For long-term storage, an inert atmosphere is recommended.

Applications in Research and Drug Development

The primary value of (1R,2S)-2-aminocyclohexanol lies in its defined stereochemistry, which is crucial for interactions with biological systems and for the synthesis of enantiomerically pure pharmaceuticals.^[1]

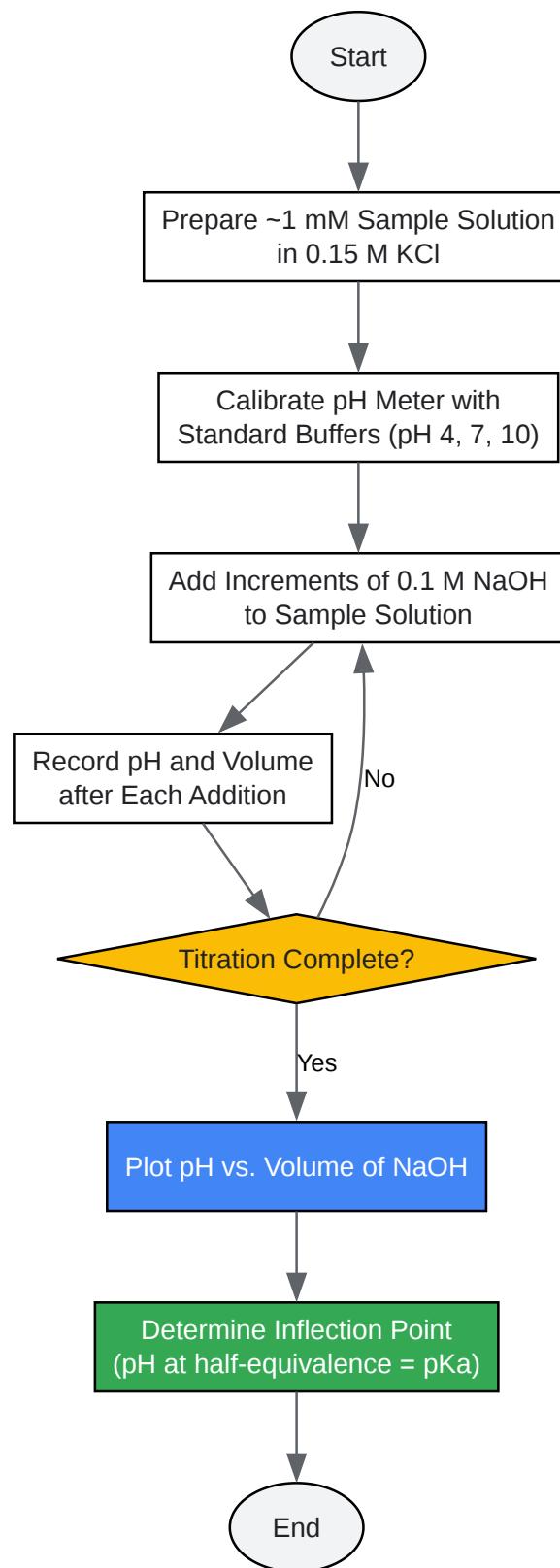
4.1. Chiral Building Block: It serves as a versatile chiral precursor for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).^[1] Its structure is a key component in the development of chiral ligands used for asymmetric catalysis, such as in the transfer hydrogenation of ketones, to achieve high enantioselectivity.^[1]

4.2. Role in Cispentacin Biosynthesis: In a biochemical context, (1R,2S)-2-aminocyclohexanol is recognized as a substrate for type II polyketide synthase-like enzymes, specifically AmcF–AmcG. These enzymes are involved in the biosynthesis of cispentacin, an antifungal nonproteinogenic amino acid. This interaction highlights the compound's utility in studying enzyme mechanisms and metabolic pathways.^[1]

[Click to download full resolution via product page](#)

Role of (1R,2S)-2-aminocyclohexanol in a key biosynthetic pathway.

Experimental Protocols


The following sections detail generalized yet comprehensive protocols for determining the fundamental basic properties of **(1R,2S)-2-aminocyclohexanol hydrochloride**.

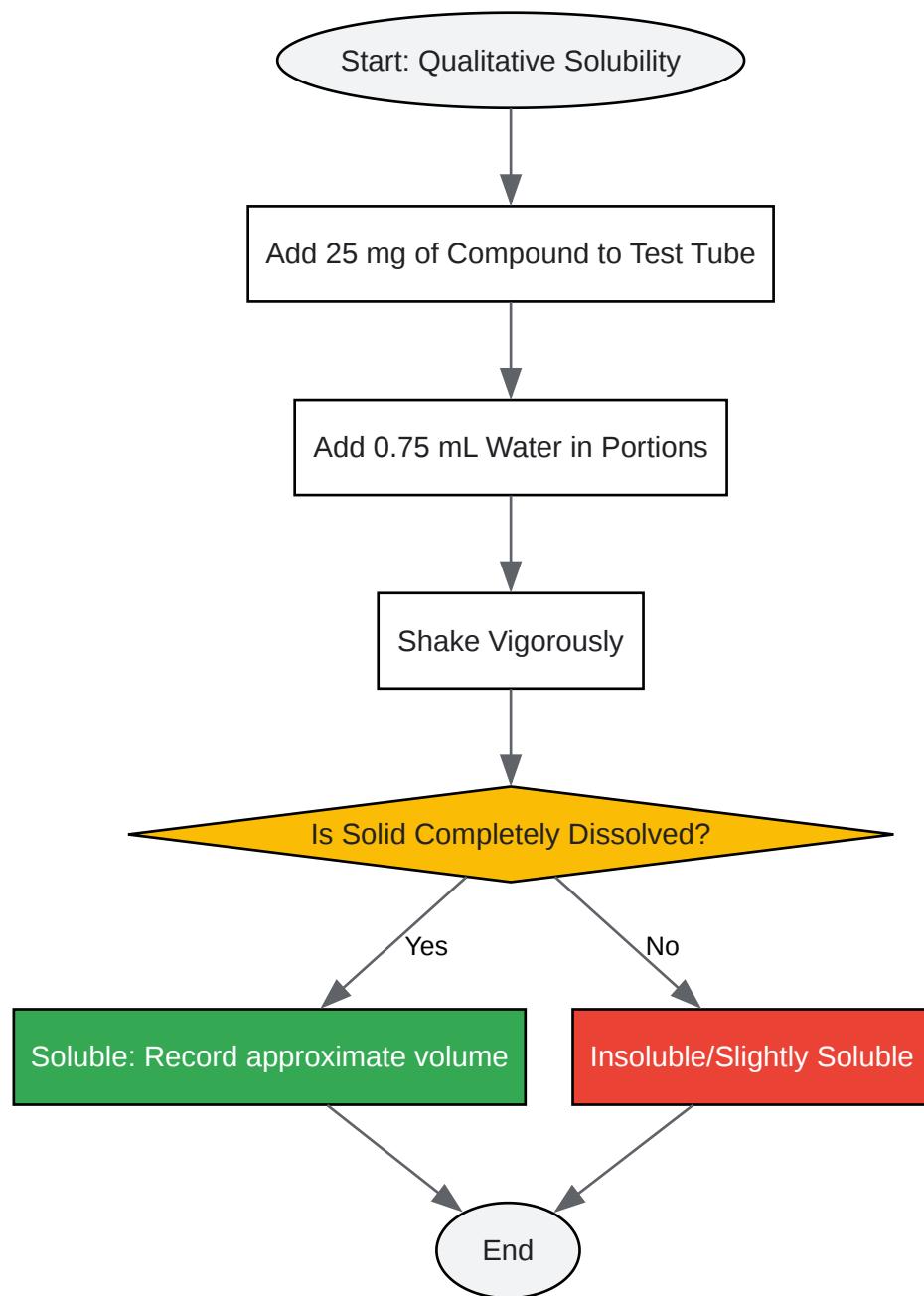
5.1. Protocol for Determination of pKa by Potentiometric Titration

This method determines the pKa by measuring the pH of a solution as a titrant is added, with the inflection point of the resulting curve corresponding to the pKa.

Methodology:

- Preparation: Prepare a ~1 mM solution of **(1R,2S)-2-aminocyclohexanol hydrochloride** in deionized water. Also prepare standardized solutions of 0.1 M NaOH and 0.1 M HCl. To maintain constant ionic strength, 0.15 M KCl can be added to the sample solution.
- Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
- Titration: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.
- Data Collection: Add small, precise increments of the 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
- Analysis: Continue the titration until the pH has passed the expected equivalence point (typically pH 11-12 for an amine hydrochloride). Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steep part of the titration curve).

[Click to download full resolution via product page](#)


Experimental workflow for pKa determination by potentiometric titration.

5.2. Protocol for Determination of Aqueous Solubility

This protocol provides a basic method for qualitatively and quantitatively assessing the solubility of the compound in water.

Methodology:

- Qualitative Assessment:
 - Add a small, known amount (e.g., 25 mg) of the compound to a test tube.
 - Add a measured volume of deionized water (e.g., 0.75 mL) in portions.
 - After each addition, shake the tube vigorously for a set period (e.g., 30 seconds).
 - Observe if the solid dissolves completely. Record the approximate volume of solvent required.
- Quantitative Assessment (Shake-Flask Method):
 - Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of water in a sealed flask.
 - Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Allow the solution to stand, letting undissolved solid settle.
 - Carefully withdraw a sample of the supernatant, ensuring no solid particles are included (filtration or centrifugation may be necessary).
 - Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after creating a calibration curve). This concentration represents the equilibrium solubility.

[Click to download full resolution via product page](#)

Logical flow for a qualitative solubility assessment.

Safety and Handling

(1R,2S)-2-aminocyclohexanol hydrochloride is classified as a hazardous substance and requires careful handling.

- Hazard Classification: It is known to cause skin irritation and serious eye damage or irritation.[3][8]
- Precautionary Statements:
 - Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.[6]
 - Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If on skin, wash with plenty of soap and water.[8]

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this compound.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R,2S)-2-Aminocyclohexanol [benchchem.com]
- 2. (1R,2S)-cis-2-Aminocyclohexanol = 97 GC 190792-72-4 [sigmaaldrich.com]
- 3. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14CINO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,2R)-2-Aminocyclohexanol | C6H13NO | CID 2724651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. westmont.edu [westmont.edu]
- 6. Page loading... [guidechem.com]
- 7. cis-2-Aminocyclohexanol hydrochloride, 99+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. echemi.com [echemi.com]

- To cite this document: BenchChem. [(1R,2S)-2-aminocyclohexanol hydrochloride basic properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112194#1r-2s-2-aminocyclohexanol-hydrochloride-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com